4-Bromo-5-fluoro-2-nitrobenzonitrile
Description
4-Bromo-5-fluoro-2-nitrobenzonitrile is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 5, a nitro group (NO₂) at position 2, and a nitrile (CN) group at position 1 (ortho to the nitro group). The nitrile group enhances stability and participates in cycloaddition reactions, while the nitro group directs electrophilic substitution reactions to specific ring positions .
Properties
Molecular Formula |
C7H2BrFN2O2 |
|---|---|
Molecular Weight |
245.01 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2-nitrobenzonitrile |
InChI |
InChI=1S/C7H2BrFN2O2/c8-5-2-7(11(12)13)4(3-10)1-6(5)9/h1-2H |
InChI Key |
NNPTUZCJOLVKEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-fluoro-2-nitrobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzonitrile followed by nitration. The bromination step can be carried out using N-bromosuccinimide (NBS) in dichloromethane (CH2Cl2) at 0°C for 45 hours . The nitration step involves the use of concentrated sulfuric acid , sodium nitrite , and copper(II) sulfate pentahydrate in a mixture of water, acetic acid, and cyclohexane at temperatures ranging from -5°C to 50°C .
Industrial Production Methods
Industrial production methods for 4-Bromo-5-fluoro-2-nitrobenzonitrile are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst .
Common Reagents and Conditions
Substitution: Reagents like phenoxide can be used to replace the fluorine atom.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for reducing the nitro group.
Major Products
Substitution: Products include various substituted benzonitriles depending on the substituent introduced.
Reduction: The major product is 4-bromo-5-fluoro-2-aminobenzonitrile .
Scientific Research Applications
4-Bromo-5-fluoro-2-nitrobenzonitrile is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of heterocycles and liquid crystals.
Biology: In the study of enzyme inhibitors and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
Positional Isomers
- 2-Bromo-4-fluoro-5-nitrobenzonitrile (C₇H₂BrFN₂O) This isomer differs in the placement of bromine (position 2) and fluorine (position 4). Its molecular polarity and melting point may differ due to altered dipole moments .
4-Bromo-2-fluoro-5-nitrobenzonitrile
Mentioned in , this compound swaps the nitro and fluorine positions compared to the target molecule. Such a configuration may alter electronic effects, making the ring more susceptible to reduction of the nitro group under catalytic hydrogenation .
Functional Group Variants
Substituent Additions/Modifications
4-Bromo-5-fluoro-2-methylbenzonitrile
A methyl group at position 2 replaces the nitro group. This electron-donating group (EDG) increases electron density on the ring, enhancing susceptibility to electrophilic aromatic substitution. The methyl group also improves lipophilicity, favoring membrane permeability in biological systems .- 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile A heterocyclic analog with a pyridine core. The trifluoromethyl (–CF₃) group introduces strong electron-withdrawing effects, while the hydroxyl (–OH) group enables hydrogen bonding, making this compound suitable for coordination chemistry or enzyme inhibition .
Simplified Analogs
- 4-Bromobenzonitrile (C₇H₄BrN)
Lacks fluorine and nitro groups. Simpler structure with lower molecular weight (MW 182.02 vs. 285.02 for the target compound). Reduced polarity results in higher volatility and lower boiling point .
Key Research Findings
- Reactivity Trends : The nitro group in 4-Bromo-5-fluoro-2-nitrobenzonitrile deactivates the ring toward electrophilic substitution but activates it for nucleophilic aromatic substitution (NAS) at positions ortho and para to the nitro group. In contrast, analogs like 4-Bromo-2-fluoro-5-methylbenzonitrile undergo faster electrophilic reactions due to the EDG methyl group .
- Thermal Stability : Nitro-containing derivatives (e.g., 4-Bromo-5-fluoro-2-nitrotoluene) exhibit lower thermal stability compared to chloro or methyl-substituted analogs, requiring cautious handling during synthesis .
- Biological Activity: Hydroxyl or amino-substituted analogs (e.g., 4-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile) show enhanced binding to biological targets like kinases, whereas nitrile/nitro derivatives are more commonly used as intermediates in drug synthesis .
Biological Activity
4-Bromo-5-fluoro-2-nitrobenzonitrile (CAS No. 893615-25-3) is a halogenated aromatic compound that has garnered attention in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-Bromo-5-fluoro-2-nitrobenzonitrile is CHBrFNO, with a molecular weight of 245.01 g/mol. The presence of bromine, fluorine, and nitro groups contributes to its reactivity and interaction with biological systems.
The biological activity of 4-Bromo-5-fluoro-2-nitrobenzonitrile is primarily attributed to its ability to interact with various enzymes and proteins:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Its nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that inhibit enzyme activity .
- Protein-Ligand Interactions : The halogen substituents (bromine and fluorine) enhance the compound's binding affinity to target proteins, influencing cellular signaling pathways related to growth and apoptosis .
Biochemical Pathways
4-Bromo-5-fluoro-2-nitrobenzonitrile has been shown to affect several biochemical pathways:
- Cellular Signaling : It can alter cell signaling pathways by interacting with cellular receptors or enzymes, leading to changes in gene expression and cellular metabolism .
- Drug Metabolism : Preliminary studies suggest that this compound may influence drug metabolism by interacting with cytochrome P450 enzymes, which are crucial for the biotransformation of many pharmaceuticals.
Biological Studies and Findings
Research on the biological activity of 4-Bromo-5-fluoro-2-nitrobenzonitrile is still emerging, but several studies have provided insights into its potential applications:
- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, showing promise in inhibiting bacterial growth in vitro. Its structural features allow it to interact effectively with bacterial enzymes .
- Antitumor Potential : There is growing interest in the use of this compound as a scaffold for developing new antitumor agents. Its ability to modulate cellular pathways involved in cancer progression makes it a candidate for further investigation .
- Case Study : A notable case study highlighted the effects of exposure to similar nitro compounds, demonstrating potential hepatotoxicity and metabolic disturbances, which could be relevant for understanding the safety profile of 4-Bromo-5-fluoro-2-nitrobenzonitrile .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-Bromo-5-fluoro-2-nitrobenzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration and halogenation steps. For example, starting from a fluorobenzonitrile precursor, bromination can be achieved using Br₂ in the presence of FeBr₃ as a catalyst, followed by nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., Br₂:substrate at 1.1:1) to minimize byproducts like di-brominated derivatives .
Q. How can researchers confirm the purity and structural integrity of 4-Bromo-5-fluoro-2-nitrobenzonitrile?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% by area normalization).
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., bromine at C4, fluorine at C5, nitro at C2). The absence of aromatic proton signals in ¹H NMR indicates full substitution.
- FT-IR : Peaks at ~2230 cm⁻¹ (C≡N stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirm functional groups .
- Elemental Analysis : Match calculated and observed C, H, N, Br, and F percentages.
Q. What are the critical physical properties (e.g., solubility, melting point) relevant to handling this compound?
- Methodological Answer :
- Solubility : Sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., DCM). Test solubility incrementally to avoid excess solvent use.
- Melting Point : Reported ranges vary (e.g., 69–72°C for analogs like 4-Bromo-2-fluorobenzonitrile ). Measure using a calibrated melting point apparatus and compare with literature to assess purity.
Advanced Research Questions
Q. How can researchers address contradictions in reported melting points or spectral data for this compound?
- Methodological Answer : Discrepancies may arise from impurities, polymorphic forms, or measurement techniques. To resolve:
- Reproduce Synthesis : Follow documented procedures exactly, and characterize using multiple methods (e.g., DSC for melting behavior).
- Cross-Validate Data : Compare NMR/IR with structurally similar compounds (e.g., 4-Bromo-2,6-difluorobenzonitrile ) to identify shifts attributable to nitro group placement.
- Collaborate : Share samples with independent labs to verify results .
Q. What strategies mitigate decomposition or instability during storage or reactions involving 4-Bromo-5-fluoro-2-nitrobenzonitrile?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis of the nitrile group or nitro reduction.
- Reaction Stability : Avoid prolonged exposure to light or heat. Use radical inhibitors (e.g., BHT) in reactions involving elevated temperatures.
- Monitor Degradation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC for decomposition products .
Q. How can regioselectivity challenges in modifying the nitro or bromine groups be addressed?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., nitrile) to control substitution. For example, lithiation at C5 (adjacent to fluorine) may require LDA at –78°C to avoid competing pathways.
- Protection/Deprotection : Temporarily protect the nitro group (e.g., via acetylation) to perform selective bromine displacement with nucleophiles like NaN₃.
- Computational Modeling : Employ DFT calculations to predict reactive sites based on electron density maps .
Q. What role does 4-Bromo-5-fluoro-2-nitrobenzonitrile play in medicinal chemistry or materials science?
- Methodological Answer :
- Medicinal Chemistry : Acts as a building block for kinase inhibitors or antimicrobial agents. For example, the nitro group can be reduced to an amine for further coupling (e.g., Suzuki-Miyaura with boronic acids).
- Materials Science : Used in synthesizing liquid crystals or polymers, leveraging its rigid aromatic core and halogen substituents for cross-linking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
